2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-18-5-3-2-4-15(18)9-19(22)21-11-14-8-17(12-20-10-14)16-6-7-24-13-16/h2-8,10,12-13H,9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSXSCXJCZXAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. One common approach is to start with the methoxyphenyl acetic acid, which undergoes a series of reactions including esterification, amidation, and coupling reactions to introduce the thiophenyl and pyridinyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the scalability and reproducibility of the synthesis process. Industrial methods focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The thiophenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the acetamide group can produce an amine derivative. Substitution reactions can lead to a variety of functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures demonstrate significant antimicrobial properties against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were reported around 256 µg/mL.
- Cytotoxicity : Investigations into the cytotoxic effects have shown promising results against cancer cell lines. Compounds with similar structural motifs exhibit selective cytotoxicity towards human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of related compounds. The findings established a correlation between structural features and biological activity, indicating that modifications to the thiophenyl group significantly enhanced antimicrobial potency against gram-positive bacteria.
Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential development into anticancer agents. The mechanism through which this compound exerts its effects may involve:
- Interference with microbial cell wall synthesis.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Modulation of enzyme activity related to neurotransmitter breakdown.
Research Findings Summary Table
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | Journal of Medicinal Chemistry |
| Cytotoxicity | Selective toxicity towards cancer cell lines | Cancer Research Journal |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | Neuropharmacology Journal |
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic residues in proteins, while the thiophenyl and pyridinyl groups can form hydrogen bonds and other interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a different position of the thiophenyl group.
2-(2-methoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various scientific and industrial applications.
Biological Activity
The compound 2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide , with the CAS number 1795480-68-0, is a member of a class of organic compounds that have garnered interest due to their potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 338.42 g/mol. The structure includes a methoxyphenyl group and a thiophen-pyridine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 338.42 g/mol |
| CAS Number | 1795480-68-0 |
| Standard Purity | 98% |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound shows significant antimicrobial properties against various bacterial strains. The presence of the thiophene ring is believed to enhance its interaction with microbial cell membranes.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, demonstrating effectiveness in scavenging free radicals, which can contribute to cellular damage and aging.
- Anti-inflammatory Effects : In vitro assays have indicated that it may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity : The compound has shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. The mechanisms involve induction of apoptosis and disruption of cell cycle progression.
The biological activities can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : Studies have suggested that it interacts with various receptors, potentially modulating signaling pathways related to cell growth and survival.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy :
- Antioxidant Activity :
- Cytotoxic Effects on Cancer Cells :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, and how can reaction progress be monitored?
- Methodological Answer :
- Stepwise Synthesis : Use substitution reactions (e.g., nitro group displacement under alkaline conditions) followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid or similar reagents .
- Monitoring : Thin-layer chromatography (TLC) is effective for tracking reaction completion. For example, TLC with ethyl acetate/hexane (1:3) can resolve intermediates .
- Purification : Recrystallization from petroleum ether yields pure crystals, as demonstrated for structurally similar acetamides .
Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for amide C=O stretches (~1667 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
- NMR :
- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.9–8.1 ppm), and amide NH (δ ~9.8 ppm) .
- ¹³C NMR : Carbonyl carbons (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1] for related compounds) and fragmentation patterns confirm molecular weight .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Calibration : Use Wistar albino mice models (e.g., hypoglycemic activity studies) to correlate in vitro IC₅₀ values with in vivo efficacy. Adjust dosing based on pharmacokinetic parameters like bioavailability .
- Metabolite Profiling : LC-MS/MS can identify active metabolites that may explain enhanced or reduced activity in vivo .
- Statistical Validation : Apply ANOVA or non-linear regression models to assess significance of contradictory data points .
Q. What crystallographic strategies are effective for resolving intermolecular interactions and crystal packing?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., Mo-Kα radiation) reveals torsion angles (e.g., 79.7° between aromatic planes) and hydrogen-bonding networks (e.g., N–H⋯N interactions forming R₂²(8) motifs) .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 132–133°C for quinoline derivatives) and phase transitions .
| Technique | Key Parameters | Insights |
|---|---|---|
| X-ray | Space group, Z-value | Packing stability via H-bonds |
| DSC | Melting range | Purity and polymorphism |
Q. How do electronic effects of the methoxyphenyl and thiophene groups influence reactivity and target binding?
- Methodological Answer :
- Computational Modeling : Density functional theory (DFT) calculates electron density maps to predict nucleophilic/electrophilic sites. For example, methoxy groups enhance electron donation, stabilizing charge-transfer complexes .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing thiophene with furan) and assay bioactivity to isolate electronic vs. steric effects .
Contradiction Analysis
- Example : Conflicting solubility data in polar solvents may arise from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous phases and repeat dissolution studies under controlled humidity .
Excluded Topics
- Commercial/Industrial : No discussion of mass production or pricing (as per guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
